(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid
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Overview
Description
(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C17H26BNO5. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of sensors, catalysts, and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound, being a boronic acid derivative, is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides . The compound’s piperidine moiety can form a complex with the palladium catalyst, facilitating the transmetalation step of the Suzuki-Miyaura reaction .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The compound, as a boronic acid derivative, participates in the transmetalation step of the reaction .
Result of Action
The compound is primarily used as a reagent in chemical reactions rather than having a direct biological effect . In the context of PROTAC development, the compound serves as a linker that connects the E3 ligase recruiting moiety to the target protein binding moiety . The successful construction of a PROTAC can lead to the degradation of a specific target protein, altering cellular functions .
Action Environment
The action of this compound, particularly its role in chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst . For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also often performed in an inert atmosphere to prevent oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-(tert-Butoxycarbonyl)piperidine.
Formation of the Methoxyphenyl Intermediate: The protected piperidine is then reacted with 3-bromomethoxybenzene under basic conditions to form the intermediate 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)benzene.
Borylation: The final step involves the borylation of the intermediate using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Major Products
Oxidation: Phenols.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and sensors.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the piperidine and methoxy groups.
(4-(tert-Butoxycarbonyl)piperidin-4-yl)boronic acid: Similar structure but without the methoxyphenyl group.
3-Methoxyphenylboronic acid: Lacks the piperidine group but retains the methoxyphenyl structure.
Uniqueness
(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid is unique due to the combination of the boronic acid group with a protected piperidine and a methoxyphenyl moiety. This structure provides a balance of reactivity and stability, making it valuable for specific synthetic and biological applications.
Properties
IUPAC Name |
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19-9-7-13(8-10-19)12-23-15-6-4-5-14(11-15)18(21)22/h4-6,11,13,21-22H,7-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYHINILIVWLOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681911 |
Source
|
Record name | (3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methoxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-86-4 |
Source
|
Record name | (3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methoxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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